

Toxicological Profile of 9-Nitrophénanthrene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 9-Nitrophénanthrene

Cat. No.: B1214095

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For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Nitrophénanthrene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) that has garnered significant attention from the scientific community due to its presence in the environment and its potential toxicological effects. As a derivative of phenanthrene, a common environmental pollutant, **9-nitrophénanthrene** is formed through nitration reactions, often in the atmosphere. This technical guide provides a comprehensive overview of the toxicological profile of **9-nitrophénanthrene**, summarizing key findings on its genotoxicity, metabolic activation, and potential mechanisms of action. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental health.

Physicochemical Properties

Property	Value
Chemical Formula	C ₁₄ H ₉ NO ₂
Molecular Weight	223.23 g/mol
CAS Number	954-46-1
Appearance	Yellow crystalline solid
Melting Point	113 - 116 °C

Toxicology Profile

Acute and Repeated-Dose Toxicity

Currently, there is a lack of publicly available quantitative data on the acute toxicity (e.g., LD50) and repeated-dose toxicity (e.g., No-Observed-Adverse-Effect Level - NOAEL) of **9-nitrophenanthrene**. The safety data sheet for **9-nitrophenanthrene** indicates that it is harmful if swallowed or inhaled and may cause irritation to the mucous membranes and upper respiratory system[1]. Further studies are required to establish a comprehensive profile of its acute and chronic toxicity.

Genotoxicity

9-Nitrophenanthrene has been identified as a mutagenic compound, capable of inducing genetic damage. Its genotoxicity is a significant area of concern, and various studies have been conducted to elucidate its mutagenic potential.

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. Studies have shown that **9-nitrophenanthrene** is mutagenic in *Salmonella typhimurium* strains. The mutagenicity of nitrophenanthrenes is influenced by the activity of nitroreductase and O-acetyltransferase enzymes within the bacterial strains[2].

Strain	Metabolic Activation (S9)	Result	Revertants/nmol
TA100	Not specified	Mutagenic	438[2]
YG1029 (O-acetyltransferase-overproducing)	Not specified	Highly Mutagenic	16728[2]

These results indicate that the metabolic activation of **9-nitrophenanthrene**, particularly through O-acetyltransferase activity, significantly enhances its mutagenic potential[2].

While the comet assay is a sensitive method for detecting DNA strand breaks and is widely used in genotoxicity testing, specific studies detailing the dose-response relationship of **9-nitrophenanthrene** in this assay are not readily available in the reviewed literature. Further

research is needed to quantify the extent of DNA damage induced by **9-nitrophphenanthrene** using this method.

Carcinogenicity

There is a lack of specific in vivo carcinogenicity bioassays for **9-nitrophphenanthrene** in the public domain. However, as a member of the nitro-PAH class of compounds, which includes known carcinogens, its potential carcinogenicity is a significant concern. The International Agency for Research on Cancer (IARC) has not classified **9-nitrophphenanthrene** specifically. For comparison, the related compound 9-nitroanthracene is classified by IARC as Group 3, "Not classifiable as to its carcinogenicity to humans"^[3]. Given the genotoxic nature of **9-nitrophphenanthrene**, further investigation into its carcinogenic potential is warranted.

Experimental Protocols

Ames Test Protocol (General)

The Ames test assesses the ability of a chemical to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

- **Bacterial Strains:** Select appropriate *S. typhimurium* strains (e.g., TA98, TA100) and their derivatives with enhanced sensitivity (e.g., YG1029).
- **Metabolic Activation:** Prepare a rat liver homogenate (S9 fraction) to simulate mammalian metabolism. The test is conducted with and without the S9 mix.
- **Exposure:** Mix the bacterial culture, the test compound (**9-nitrophphenanthrene**) at various concentrations, and the S9 mix (if applicable) in molten top agar.
- **Plating:** Pour the mixture onto minimal glucose agar plates.
- **Incubation:** Incubate the plates at 37°C for 48-72 hours.
- **Scoring:** Count the number of revertant colonies (his⁺). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Comet Assay Protocol (General)

The comet assay is a method for quantifying DNA damage in individual cells.

- Cell Preparation: Expose the selected cell line to various concentrations of **9-nitrophenthrene** for a defined period.
- Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
- Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nucleoid.
- Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
- Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
- Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
- Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

Mechanism of Action and Signaling Pathways

The precise signaling pathways affected by **9-nitrophenthrene** have not been extensively studied. However, based on its structure as a nitro-PAH and its genotoxic properties, it is plausible that its mechanism of action involves metabolic activation to reactive intermediates that form DNA adducts, leading to cellular stress responses.

Metabolic Activation of 9-Nitrophenthrene

The metabolic activation of **9-nitrophenthrene** is a critical step in its genotoxicity. A proposed pathway involves the following steps:

- Ring Oxidation: Cytochrome P450 enzymes, particularly CYP1A, catalyze the oxidation of the phenanthrene ring.

- Nitroreduction: The nitro group is reduced to a nitroso and then to a hydroxylamine derivative. This step is often carried out by cytosolic and microsomal reductases.
- Esterification: The N-hydroxyarylamine can be further activated by O-esterification (e.g., acetylation by N,O-acetyltransferases).
- Formation of Reactive Intermediates: These enzymatic steps lead to the formation of highly reactive electrophilic species, such as nitrenium ions, which can then bind covalently to DNA, forming DNA adducts.



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Proposed metabolic activation pathway of **9-Nitrophanthrene**.

Potential Involvement of Stress-Response Pathways

While direct evidence is lacking for **9-nitrophanthrene**, DNA damage induced by genotoxic agents typically activates stress-response signaling pathways, such as:

- p53 Signaling Pathway: The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage. Upon activation, p53 can induce cell cycle arrest to allow for DNA repair or trigger apoptosis (programmed cell death) if the damage is too severe.
- MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) cascade, are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Genotoxic stress can modulate MAPK signaling, contributing to the cellular outcome.
- Apoptosis Pathway: The formation of DNA adducts and the resulting cellular stress can initiate apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor)

pathways. This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program.

Further research is necessary to specifically delineate the role of these and other signaling pathways in the cellular response to **9-nitrophenanthrene** exposure.

Conclusion

9-Nitrophenanthrene is a genotoxic compound that undergoes metabolic activation to reactive intermediates capable of damaging DNA. Its mutagenicity has been demonstrated in bacterial assays, with a significant enhancement of its effect by metabolic enzymes. While there is a clear indication of its genotoxic potential, a comprehensive toxicological profile, including quantitative data on acute and chronic toxicity and in vivo carcinogenicity, is still lacking. Future research should focus on filling these knowledge gaps to better understand the risks associated with human and environmental exposure to **9-nitrophenanthrene**. A deeper investigation into the specific signaling pathways affected by this compound will also be crucial for elucidating its mechanisms of toxicity and for developing potential strategies for mitigation.

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